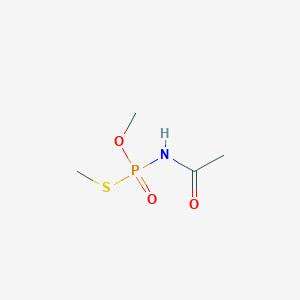

N-Desisopropyl Pentisomide

Descripción general

Descripción

Synthesis Analysis

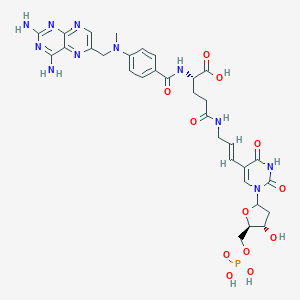

The synthesis of N-Desisopropyl Pentisomide involves the biotransformation of Pentisomide, where it is identified as a major metabolite. A high-performance liquid chromatographic method has been developed for the simultaneous determination of Pentisomide and N-Desisopropyl Pentisomide in plasma, urine, and tissues. This method involves solid-phase extraction and has shown high sensitivity and selectivity, indicating the complexity of synthesizing and detecting these compounds (Plomp & Buijs, 1993).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-Desisopropyl Pentisomide are not directly available, research on related compounds and their complex formations provides insight into the methods and technologies employed in understanding molecular structures. For instance, pentanuclear cyanide-bridged complexes based on Co(II) ions have been synthesized and structurally characterized, showing the potential complexities and analytical approaches that could be applied to studying N-Desisopropyl Pentisomide (Batchelor et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of N-Desisopropyl Pentisomide can be inferred from studies on similar compounds. For example, the reactivity of sodium diisopropylamide in various conditions highlights the complexities of chemical reactions involving isopropyl groups, which are relevant to the understanding of N-Desisopropyl Pentisomide's chemical behavior (Algera et al., 2017).

Physical Properties Analysis

Studies on related compounds, such as the synthesis and characterization of injectable, thermally and chemically gelable, amphiphilic poly(N-isopropylacrylamide)-based macromers, provide an understanding of the physical properties that could be relevant to N-Desisopropyl Pentisomide. These studies explore the thermal and physical gelation properties, indicating the importance of physical properties analysis in the broader context of compound characterization (Hacker et al., 2008).

Chemical Properties Analysis

The chemical properties of compounds like N-Desisopropyl Pentisomide can also be inferred from studies on the synthesis and characterization of related compounds. For instance, the synthesis and characterization of poly(N-vinylpyrrolidone)-grafted poly(N-isopropylacrylamide) copolymers highlight the importance of understanding the chemical behavior and interactions of polymers with similar functional groups (Song et al., 2011).

Aplicaciones Científicas De Investigación

Treatment of Supraventricular Tachycardia

Pentisomide has shown potential in treating supraventricular tachycardia, a condition characterized by an abnormally fast heart rhythm. It increases intranodal and infranodal conduction time and effectively prevents tachycardia in certain patients (Kühlkamp et al., 1990). Additionally, a study demonstrated that a single oral administration of pentisomide suppresses supraventricular tachycardia in several patients by blocking retrograde conduction block (Yasui et al., 1993).

Analysis in Biological Samples

Research has developed methods for the rapid, sensitive, and selective determination of pentisomide and its major metabolite, N-desisopropylpentisomide, in plasma, urine, and tissues (Plomp & Buijs, 1993). This is crucial for monitoring its levels during therapy.

Treatment of Ventricular Tachycardia

Pentisomide is effective in prolonging ventricular tachycardia cycle length without proarrhythmic worsening effects, especially in patients who have failed other antiarrhythmic drugs (Vergara et al., 1990).

Dosage Considerations in Elderly Individuals

Elderly individuals require reduced doses or frequency of dosing of pentisomide due to decreased renal clearance and creatinine clearance (Holt et al., 1991).

Comparison with Other Antiarrhythmic Drugs

Pentisomide has similar electrophysiological effects to other antiarrhythmics like flecainide and propafenone, but its long-term efficacy in treating supraventricular tachycardia is limited due to potential side effects (Kühlkamp et al., 1992).

Effects on Myocardial Excitation and Repolarization

It is suggested that pentisomide has unique effects on myocardial depolarization and repolarization, potentially differing from existing antiarrhythmic drugs (Olsson et al., 1991).

Propiedades

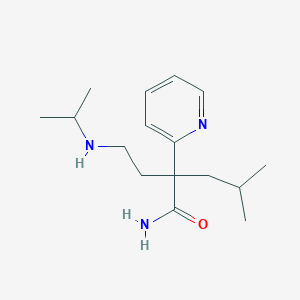

IUPAC Name |

4-methyl-2-[2-(propan-2-ylamino)ethyl]-2-pyridin-2-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-12(2)11-16(15(17)20,8-10-18-13(3)4)14-7-5-6-9-19-14/h5-7,9,12-13,18H,8,10-11H2,1-4H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOAPMDVMHIKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCNC(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909929 | |

| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desisopropyl Pentisomide | |

CAS RN |

106132-93-8 | |

| Record name | CM 40534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

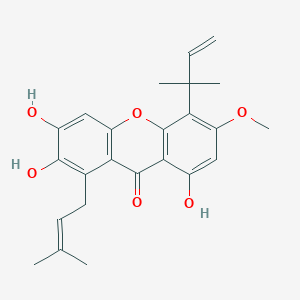

![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)